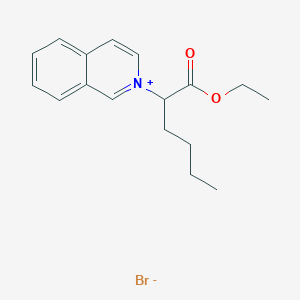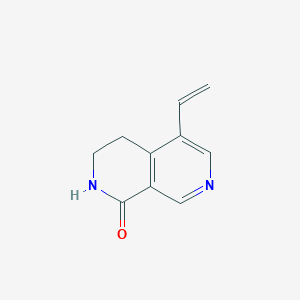
5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethenyl group: This step might involve the use of reagents like vinyl halides or vinyl boronic acids under palladium-catalyzed coupling conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions might convert the ethenyl group to an ethyl group.
Substitution: Various substitution reactions can occur, especially at the ethenyl group or the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing agents: Like hydrogen gas with a palladium catalyst for hydrogenation.
Substitution reagents: Halides, organometallic reagents, etc.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield epoxides, while reduction could yield saturated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research might explore its potential as an active pharmaceutical ingredient.
Industry
Materials Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthyridine: A parent compound with similar structural features.
3,4-Dihydro-2,7-naphthyridin-1(2H)-one: A compound lacking the ethenyl group.
Properties
CAS No. |
149155-04-4 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-ethenyl-3,4-dihydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C10H10N2O/c1-2-7-5-11-6-9-8(7)3-4-12-10(9)13/h2,5-6H,1,3-4H2,(H,12,13) |
InChI Key |
VTKUGPIANISZIS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=CC2=C1CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



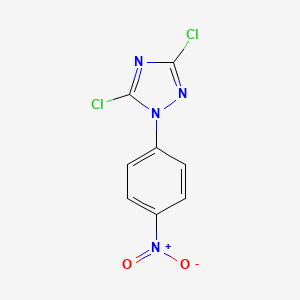
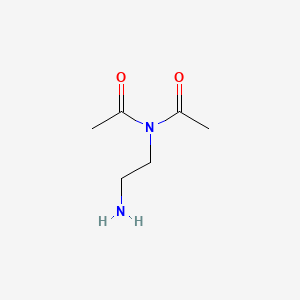
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
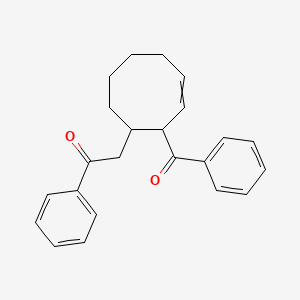


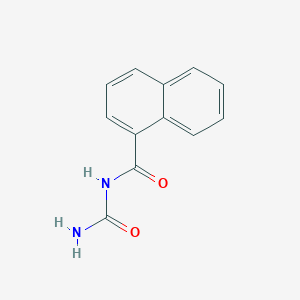
methanone](/img/structure/B14271570.png)
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)

